- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829
Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)
94103-36-3 structure
Product Name:2',4',6',4-tetramethoxychalcone
Número CAS:94103-36-3
MF:C19H20O5
Megavatios:328.359106063843
CID:1998710
PubChem ID:5378566
Update Time:2025-09-26
2',4',6',4-tetramethoxychalcone Propiedades químicas y físicas
Nombre e identificación
-
- 2',4',6',4-tetramethoxychalcone
- 2,4,4',6-Tetramethoxy-chalcon
- 2,4,6,4'-Tetramethoxychalcon
- 4,2',4',6'-tetramethoxychalcone
- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
- Tetra-Me ether-Chalconaringenin
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
- 25163-67-1
- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- FS-7343
- JQNMAEHFTQBROH-JXMROGBWSA-N
- 94103-36-3
- 2',4,4',6'-Tetramethoxychalcone
- CHEMBL32339
- AKOS024287187
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
- AQ-358/42003066
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- HY-N12549
- CS-0928919
- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
-
- Renchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
- Clave inchi: JQNMAEHFTQBROH-JXMROGBWSA-N
- Sonrisas: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1
Atributos calculados
- Calidad precisa: 328.13107373g/mol
- Masa isotópica única: 328.13107373g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 7
- Complejidad: 400
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 54Ų
2',4',6',4-tetramethoxychalcone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 20mg |
$460 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 5mg |
$160 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5020-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 10mg |
$290 | 2023-09-19 | |
| TargetMol Chemicals | TN7069-1 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 1,297 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-2 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 2mg |
¥ 1,951 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-5 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 5mg |
¥ 2,925 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-10 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 4,387 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-25 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 25mg |
¥ 7,897 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-50 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 50mg |
¥ 11,847 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-20 |
2',4',6',4-tetramethoxychalcone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Referencia
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Referencia
- Comparative study on the MDR reversal effects of selected chalcones, International Journal of Medicinal Chemistry, 2011, 530780,
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
Referencia
- Synthesis of chalcones via lithium arylides, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt
Referencia
- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt
Referencia
- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR), Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
1.2 20 h, rt
1.3 Reagents: Water
Referencia
- Synthesis of Isobavachalcone and Some Organometallic Derivatives, European Journal of Organic Chemistry, 2013, 2013(2), 332-347
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referencia
- Efficient synthesis of apigenin, Journal of Chemical Research, 2013, 37(11), 694-696
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model, European Journal of Medicinal Chemistry, 2015, 101, 627-639
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Potassium hydroxide ; rt
1.2 Catalysts: Potassium hydroxide ; rt
Referencia
- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Anti-invasive compounds, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42
Métodos de producción 14
Condiciones de reacción
Referencia
- Synthesis of chalcones via lithium arylides, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220
2',4',6',4-tetramethoxychalcone Raw materials
- trans-p-Methoxycinnamaldehyde
- 2',4',6'-Trimethoxyacetophenone
- 1,3,5-Trimethoxybenzene
- p-Methoxybenzaldehyde
- (2E)-3-(4-methoxyphenyl)acryloyl chloride
2',4',6',4-tetramethoxychalcone Preparation Products
2',4',6',4-tetramethoxychalcone Literatura relevante
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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